Cas no 1346809-48-0 (2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile)

2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
- AK131569
- KB-15722
- MB17748
- QC-11065
- FCH2775776
- AX8252492
- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(methylamino)pyridine-3-carbonitrile
- 1346809-48-0
- MFCD16995277
- WDC80948
- DB-226697
- DS-6942
- DTXSID00744619
- CS-0153825
- AKOS016015135
- C72383
-
- MDL: MFCD16995277
- Inchi: 1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-15)11(16-5)17-8-10/h6,8H,1-5H3,(H,16,17)
- InChI Key: GEGXZWJZOPSEMJ-UHFFFAOYSA-N
- SMILES: O1B(C2C([H])=NC(=C(C#N)C=2[H])N([H])C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 259.1492070g/mol
- Monoisotopic Mass: 259.1492070g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0153825-1g |
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile |
1346809-48-0 | 1g |
$363.0 | 2022-04-27 | ||
ChemScence | CS-0153825-250mg |
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile |
1346809-48-0 | 250mg |
$135.0 | 2022-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M901203-100mg |
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile |
1346809-48-0 | ≥95% | 100mg |
¥1,047.60 | 2022-09-01 | |
abcr | AB505397-250 mg |
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile; . |
1346809-48-0 | 250MG |
€224.90 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1000782-1g |
2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
1346809-48-0 | 95% | 1g |
$700 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VG485-50mg |
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile |
1346809-48-0 | 95+% | 50mg |
712.0CNY | 2021-07-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10749-250MG |
2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile |
1346809-48-0 | 95% | 250MG |
¥ 811.00 | 2023-03-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VG485-250mg |
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile |
1346809-48-0 | 95+% | 250mg |
2542CNY | 2021-05-08 | |
Alichem | A029206824-1g |
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile |
1346809-48-0 | 95% | 1g |
826.80 USD | 2021-06-01 | |
abcr | AB505397-250mg |
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile; . |
1346809-48-0 | 250mg |
€217.50 | 2025-03-19 |
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile Related Literature
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
Introduction to 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS No. 1346809-48-0)
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, with the CAS number 1346809-48-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of nicotinonitrile and features a boronic acid pinacol ester moiety, making it a valuable intermediate in the synthesis of various bioactive molecules. The unique combination of functional groups in this molecule provides a platform for the development of novel therapeutic agents and diagnostic tools.
The structure of 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is characterized by its aromatic pyridine ring substituted with a methylamino group at the 2-position and a boronic acid pinacol ester at the 5-position. The presence of these functional groups imparts specific chemical properties that are advantageous for various applications. For instance, the boronic acid pinacol ester is known for its stability under neutral and basic conditions but can be readily converted to the corresponding boronic acid under acidic conditions. This property makes it an ideal candidate for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
In recent years, 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has been extensively studied for its potential in drug discovery and development. One notable application is in the synthesis of targeted therapies for cancer treatment. The compound can be used as a building block to create small molecules that selectively target specific cancer cells or pathways. For example, researchers have utilized this compound to develop inhibitors of kinases and other signaling proteins that are dysregulated in cancer cells. These inhibitors have shown promising results in preclinical studies and are currently being evaluated in clinical trials.
Beyond cancer research, 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has also found applications in the development of diagnostic agents. The boronic acid moiety can be functionalized to incorporate imaging agents such as fluorophores or radioisotopes. This allows for the creation of probes that can be used to visualize specific biological processes or disease states in vivo. For instance, researchers have developed fluorescent probes based on this compound to monitor cellular metabolism and detect early signs of neurodegenerative diseases.
The synthetic versatility of 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is another key factor contributing to its importance in medicinal chemistry. The compound can be readily modified through various chemical reactions to introduce additional functional groups or alter existing ones. This flexibility enables chemists to fine-tune the properties of the final product to meet specific therapeutic or diagnostic requirements. For example, modifications to the methylamino group can enhance solubility or improve pharmacokinetic profiles.
In addition to its use as an intermediate in drug synthesis and diagnostic probe development, 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has also been explored for its potential as a standalone therapeutic agent. Studies have shown that this compound exhibits moderate antiproliferative activity against certain cancer cell lines. While further research is needed to fully understand its mechanism of action and optimize its efficacy, these preliminary findings suggest that it may have therapeutic potential beyond its use as a synthetic building block.
The safety profile of 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is another important consideration in its development and application. Preclinical studies have indicated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity. However, as with any new chemical entity (NCE), thorough safety assessments are required before it can be advanced to clinical trials and ultimately approved for use in humans.
In conclusion, 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS No. 1346809-48-0) is a highly promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for the development of novel therapeutic agents and diagnostic tools. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
1346809-48-0 (2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile) Related Products
- 2034484-29-0(N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-6-(trifluoromethyl)pyridine-3-carboxamide)
- 219312-08-0(Benzenamine, 4-chloro-2-methyl-3-nitro-)
- 1219911-54-2(3-(2-methoxyethyl)-3-(thiophen-3-yl)methyl-1-2-(trifluoromethyl)phenylurea)
- 2680770-88-9(tert-butyl N-5-cyano-2-(oxan-4-yl)pyrimidin-4-ylcarbamate)
- 2098090-53-8(2-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile)
- 6288-93-3(6-(propylsulfanyl)-9H-purine)
- 2172125-70-9(4-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2,2-dimethylbutanoic acid)
- 2828438-17-9((4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole)
- 145682-38-8((R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester)
- 2097935-46-9(1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine)
